(R)-2-溴苯肾上腺素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

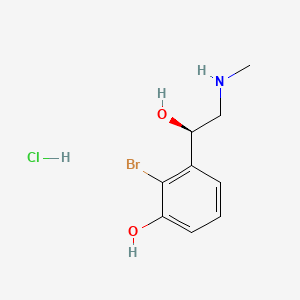

“®-2-Bromo Phenylephrine Hydrochloride” is an adrenergic agent, which functions as a β-receptor sympathomimetic drug . It is chemically related to adrenaline and ephedrine .

Synthesis Analysis

An asymmetric synthesis of “®-2-Bromo Phenylephrine Hydrochloride” has been developed with high enantiomeric excess based on hydrolytic kinetic resolution of a styrene oxide derivative using (R,R)-SalenCoIIIOAc complex . An efficient method for the synthesis of enantiomerically pure ®-phenylephrine hydrochloride has been reported . A new method for the synthesis of ®-phenylephrine hydrochloride using CBS reduction has also been presented .Molecular Structure Analysis

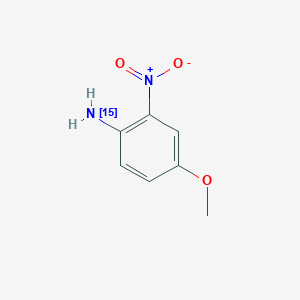

The molecular formula of “®-2-Bromo Phenylephrine Hydrochloride” is C9H13NO2.ClH . The molecular weight is 203.66 g/mol . The InChI is InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 .Chemical Reactions Analysis

The thermal decomposition processes of “®-2-Bromo Phenylephrine Hydrochloride” in nitrogen (N2) and air atmosphere were investigated by multiple scanning rate method ranged from 300 to 950 K under 0.1 MPa . The thermal decomposition process in N2 could be divided into three stages according to breaking of chemical bond, while thermal decomposition process in air was more complex .Physical And Chemical Properties Analysis

“®-2-Bromo Phenylephrine Hydrochloride” is an odorless white microcrystalline powder . It has a bitter taste and the pH of a 1% aqueous solution is about 5 .科学研究应用

色谱法中的新方法开发

Rohit 等人(2016 年)的一项研究开发了一种新颖且经济的稳定性指示 RP-HPLC 方法,用于估算片剂剂型中的苯肾上腺素盐酸盐,为药物质量控制和稳定性测试提供了一种新的分析方法 Rohit、D.、Tandel、J. N.、Chauhan、P. 和 Shah、S. K.(2016 年)。

立体选择性合成

Peng 等人(2014 年)发现了一种来自粘质沙雷氏菌 BCRC 10948 的短链脱氢酶/还原酶,它能够将 1-(3-羟基苯基)-2-(甲基氨基)乙酮 (HPMAE) 转化为 (R)-苯肾上腺素,突出了生产 (R)-苯肾上腺素的生物技术方法 (Peng、G.、Kuan、Y.-C.、Chou、H.-Y.、Fu、T.-K.、Lin、J.-S.、Hsu、W. 和 Yang、M.-T.(2014 年))。

药物制剂的分析技术

Knochen 和 Giglio(2004 年)的一项研究提出了一种流动注射法来测定药物剂型中的苯肾上腺素盐酸盐,展示了该方法的线性度和精密度 Knochen、M. 和 Giglio、J.(2004 年)。类似地,Kalyankar 等人(2021 年)的一项研究开发了一种新的紫外分光光度法,用于同时估算联合片剂剂型中的溴己新盐酸盐和苯肾上腺素盐酸盐,强调了该方法的准确性和精密度 Kalyankar、T. M.、Wadher、S. J.、Bodhankar、M. R. 和 Sayed、M. F.(2021 年)。

溶解度和热力学性质

Wan 等人(2020 年)研究了 (R)-(-)-苯肾上腺素盐酸盐在各种溶剂中的溶解度,提供了对其溶剂效应和分子相互作用的见解,这对于药物制剂很有用 Wan、Y.、Zhao、R.、Zhang、P.、He、H.、Sha、J.、Li、T. 和 Ren、B.(2020 年)。

作用机制

Target of Action

®-2-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is primarily an alpha-1 adrenergic agonist . Its primary targets are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

Phenylephrine selectively binds to alpha-1 adrenergic receptors , causing venous and arterial vasoconstriction . This interaction with its targets results in an increase in blood pressure and pupil dilation .

Biochemical Pathways

The action of Phenylephrine is mediated by its interaction with alpha-1 adrenergic receptors. This interaction leads to the activation of the G-protein-coupled receptor pathway , which results in the constriction of both arteries and veins .

Pharmacokinetics

Phenylephrine is primarily metabolized in the liver and eliminated in the urine . It has a bioavailability of 38% through the gastrointestinal tract . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . It has an elimination half-life of 2.1–3.4 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects .

Result of Action

The molecular and cellular effects of Phenylephrine’s action include an increase in blood pressure and pupil dilation . It also causes local vasoconstriction . These effects are due to its selective binding to alpha-1 adrenergic receptors and the subsequent activation of the G-protein-coupled receptor pathway .

Action Environment

The action of Phenylephrine can be influenced by environmental factors. For instance, its thermal decomposition processes in nitrogen and air atmospheres have been studied . The results suggested that storage periods of Phenylephrine in selected atmospheres were not less than three years at 298.15 K . Furthermore, thermal decomposition processes in selected atmospheres were always endothermic, non-spontaneous, and entropy reduction process .

安全和危害

属性

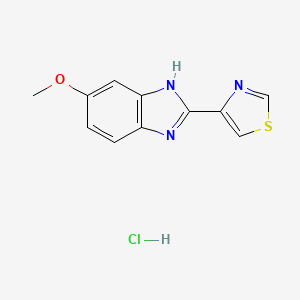

IUPAC Name |

2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQEFFVTALJTD-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=C(C(=CC=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)